
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypotensive Agents
Research on quinazoline derivatives has shown potential in developing hypotensive agents. A study involving the synthesis of quinazoline diones explored their activities on blood vessels, finding some derivatives significantly active, potentially useful for hypertension management (Eguchi et al., 1991).
Anticancer Applications
Quinazoline derivatives have also been investigated for their cytotoxic activities against various cancer cell lines. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinazoline-2,4-diones, demonstrated potent cytotoxic properties, with some compounds showing significant in vivo efficacy against tumors (Deady et al., 2003).
Synthetic Methodologies
Synthetic approaches to creating quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles have been developed, showcasing a green protocol using ionic liquids as recyclable catalysts. This method provides a sustainable pathway for synthesizing quinazoline-2,4-diones, including derivatives with significant pharmaceutical relevance (Patil et al., 2009).
Herbicide Discovery
Quinazoline-2,4-diones have found applications in agriculture as potential herbicide candidates. Novel pyrazole-quinazoline-2,4-dione hybrids have been investigated as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), displaying excellent potency and promising herbicidal activity (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "To a solution of 3-(4-chlorophenyl)-1,2,4-oxadiazole (1 equiv) in a suitable solvent, add a base such as potassium carbonate (2 equiv) and stir for 30 minutes at room temperature.", "Add 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, isolate the product by filtration and wash with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1358107-72-8 |
Nom du produit |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-19(12-15)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3 |
Clé InChI |
IHDMMQFZNBOZMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
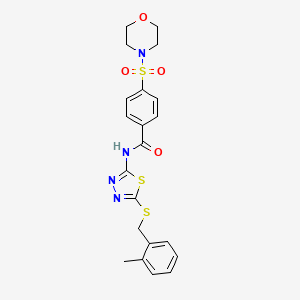
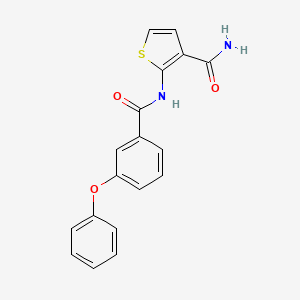

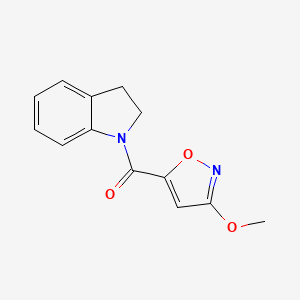
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)
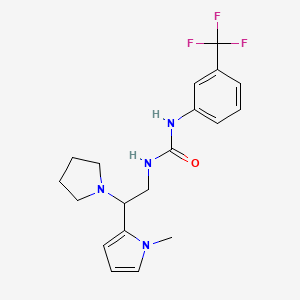
![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)
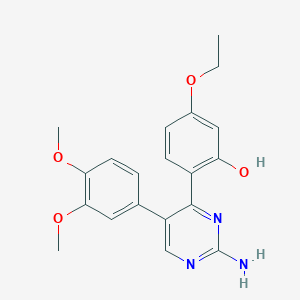
![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)
